Palmitic-amide-PEG8-Biotin
Description
Overview of Biotinylation Strategies in Contemporary Research Methodologies
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest such as a protein or nucleic acid, is a cornerstone of modern biochemical and life sciences research. biochempeg.com The extraordinary affinity and specificity of the interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin form the basis of this powerful technology. sigmaaldrich.comthermofisher.com This bond is one of the strongest known non-covalent interactions in nature, making it highly stable and reliable for a multitude of applications. sigmaaldrich.com
There are two primary strategies for biotinylating molecules:
Chemical Biotinylation: This approach utilizes biotinylation reagents with reactive groups that target specific functional groups on the target molecule, such as primary amines (e.g., on lysine (B10760008) residues), sulfhydryls (on cysteine residues), or carboxyl groups. biochempeg.com Chemical methods are versatile and can be performed both in vitro and in vivo. broadpharm.com
Enzymatic Biotinylation: This highly specific method employs enzymes like biotin ligase (such as BirA from E. coli) that attach biotin to a specific lysine residue within a defined recognition sequence. biochempeg.combroadpharm.com This strategy offers precise, site-specific labeling. broadpharm.com
Biotinylation is widely used for various applications, including:
Detection and Labeling: Biotinylated molecules can be easily detected using streptavidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme. thermofisher.comfcad.com
Purification and Isolation: The strong biotin-streptavidin bond allows for the efficient capture and purification of biotinylated molecules and their binding partners from complex mixtures. biochempeg.com
Immunoassays: Techniques like ELISA and Western blotting frequently employ biotinylated antibodies to enhance signal detection and sensitivity. thermofisher.combroadpharm.com
Cell Surface Labeling: Specific labeling of cell surface proteins can be achieved to study their expression and trafficking. fcad.com
Rationale for Lipid-Anchored Biotin Conjugates in Model Systems
Lipid-anchored biotin conjugates, such as Palmitic-amide-PEG8-Biotin, are designed to spontaneously insert into the lipid bilayers of cell membranes or artificial vesicles. nih.gov The palmitic acid component, a 16-carbon saturated fatty acid, serves as a hydrophobic anchor that integrates into the lipid membrane, effectively tethering the rest of the molecule to the membrane surface. nih.govhmdb.ca
This strategy is particularly valuable in model systems like supported lipid bilayers (SLBs) and liposomes for several reasons:
Mimicking Membrane-Associated Proteins: These conjugates serve as models for studying proteins that are naturally anchored to cell membranes via lipid modifications, such as glycosylphosphatidylinositol (GPI) anchored proteins. d-nb.info
Controlled Surface Functionalization: They allow for the precise control of the density and orientation of biotin molecules on a membrane surface. mdpi.com This enables researchers to create well-defined surfaces for studying cell adhesion, receptor binding, and other membrane-related events. mdpi.comrsc.org
Studying Membrane Dynamics: By anchoring biotin to the membrane, researchers can then bind streptavidin or other proteins to study their effects on lipid mobility and membrane organization. mdpi.com
Targeting and Immobilization: Lipid-anchored biotin can be used to immobilize vesicles or cells onto a streptavidin-coated surface, facilitating single-molecule studies or the analysis of intercellular interactions. nih.govresearchgate.net
Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Biointerface Engineering
The polyethylene glycol (PEG) component of this compound is a flexible, hydrophilic spacer that connects the palmitic acid anchor to the biotin molecule. PEG linkers are widely used in bioconjugation and biointerface engineering due to their numerous advantageous properties. broadpharm.comsigmaaldrich.com
Key benefits of using a PEG linker in this context include:
Increased Solubility: PEG is highly water-soluble, which helps to prevent the aggregation of the biotinylated molecule and improves its handling in aqueous research environments. biochempeg.comthermofisher.com
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, extending the biotin molecule away from the membrane surface. This increased distance minimizes steric hindrance, allowing for more efficient binding of the larger streptavidin protein to the biotin. sigmaaldrich.comthermofisher.comfishersci.pt
Minimized Non-specific Binding: PEG is known to resist protein adhesion, which reduces non-specific binding of other proteins to the functionalized surface, leading to cleaner and more reliable experimental results. sigmaaldrich.com
Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally non-immunogenic, making it suitable for use in systems involving living cells. broadpharm.commolecularcloud.org
The "8" in PEG8 indicates that this specific linker consists of eight repeating ethylene (B1197577) glycol units, providing a defined and sufficient length to optimize the accessibility of the biotin moiety. lgcstandards.com
Historical Context and Evolution of Biotin-Avidin/Streptavidin Technologies in Research
The scientific utility of the biotin-avidin interaction was first recognized due to the phenomenon of "egg white injury," where consumption of raw egg whites (rich in avidin) led to biotin deficiency. rsc.org Avidin, a glycoprotein (B1211001) from egg whites, was identified as the biotin-binding protein. rsc.org The avidin-biotin system was first harnessed for research applications in the 1970s. sigmaaldrich.com A significant milestone was a 1979 publication describing the use of biotin-labeled antibodies for immunoassays and immunohistochemistry. sigmaaldrich.com
A major advancement came with the discovery and isolation of streptavidin from the bacterium Streptomyces avidinii. mdpi.com Streptavidin, while also a tetramer that binds four biotin molecules with high affinity, is not glycosylated like avidin. d-nb.info This lack of glycosylation reduces non-specific binding in many applications, making streptavidin the preferred choice in modern research. rsc.org
The development of the Avidin-Biotin Complex (ABC) method in the early 1980s further revolutionized immunohistochemistry by providing a powerful signal amplification technique. sigmaaldrich.com Over the years, the technology has continually evolved with the engineering of new streptavidin variants and the development of a vast array of biotinylation reagents with different spacer arms and reactive groups, catering to a wide range of research needs. creativepegworks.com This has expanded the application of biotin-streptavidin technology into fields like proteomics, genomics, drug delivery, and nanotechnology. nih.govcreativepegworks.com
Scope and Fundamental Research Questions Addressed by this compound
The unique tripartite structure of this compound makes it a powerful tool to investigate a variety of fundamental questions in cell biology and biophysics, primarily centered on the plasma membrane and its associated events. The scope of its application is to provide a means to specifically and stably present a biotin tag on a lipid bilayer surface.
This enables researchers to address questions such as:
How do proteins interact with and organize on the cell membrane? By anchoring biotin to the membrane, researchers can then bind streptavidin-conjugated proteins or other molecules of interest and study their lateral diffusion, clustering, and interaction with membrane components. mdpi.com
What are the biophysical parameters of membrane-protein interactions? The molecule can be used in model systems to study the forces and dynamics of protein binding to a membrane surface, for instance, by using techniques like surface plasmon resonance or quartz crystal microbalance. biochempeg.comrsc.org
How can cell-cell interactions be engineered and studied? By modifying cell surfaces with this compound, researchers can then use streptavidin as a molecular bridge to mediate controlled interactions between cells, allowing for the study of cell adhesion and signaling processes. nih.gov
What is the role of membrane microdomains in cellular signaling? The ability to anchor probes to the membrane allows for the investigation of the local environment of lipid rafts and other membrane microdomains. cambridge.org
How can we construct novel biosensors and biomimetic surfaces? this compound is used to create functionalized surfaces on lipid-coated biosensors to detect and quantify the binding of specific analytes in a fluid and biologically relevant context. rsc.orgrsc.org
For example, a study on HIV fusion inhibitors utilized a peptide with a PEG8 linker and a palmitic acid (C16) anchor to target a specific protein on the HIV envelope, demonstrating the utility of this molecular architecture in drug development research. mdpi.com
Compound Information Table
| Compound Name | Other Names |
| This compound | TRC-P181610 |
| Palmitic acid | Hexadecanoic acid |
| Biotin | Vitamin B7, Vitamin H |
| Polyethylene glycol | PEG, Poly(oxyethylene) |
| Streptavidin | |
| Avidin | |
| Palmitic amide | Hexadecanamide |
| Biotin amide | |
| E. coli | Escherichia coli |
| Lysine | |
| Cysteine | |
| Glycosylphosphatidylinositol | GPI |
| Streptomyces avidinii |
Research Findings Data Table
| Property / Application | Description | References |
| Molecular Formula | C44H84N4O11S | lgcstandards.com |
| Molecular Weight | 877.22 g/mol | lgcstandards.com |
| Lipid Anchor | Palmitic acid (C16) provides a hydrophobic tail for insertion into lipid bilayers. | nih.gov, hmdb.ca |
| Linker | An 8-unit polyethylene glycol (PEG8) chain acts as a hydrophilic, flexible spacer. | broadpharm.com, lgcstandards.com |
| Functional Head Group | Biotin enables high-affinity binding to streptavidin or avidin. | sigmaaldrich.com, thermofisher.com |
| Primary Function | Anchors biotin molecules to lipid membranes for detection, purification, and immobilization studies. | mdpi.com, nih.gov |
| Key Advantage of PEG Linker | Increases solubility, reduces steric hindrance for avidin/streptavidin binding, and minimizes non-specific interactions. | thermofisher.com, sigmaaldrich.com, biochempeg.com |
| Model System Applications | Used in supported lipid bilayers (SLBs) and liposomes to mimic cell membranes and study protein-membrane interactions. | mdpi.com, d-nb.info |
| Biophysical Studies | Facilitates the study of membrane dynamics, lipid mobility, and the forces of molecular interactions at the membrane surface. | mdpi.com, rsc.org |
| Cell Engineering | Enables the modification of cell surfaces to study or mediate cell-cell adhesion and signaling. | nih.gov, researchgate.net |
Properties
Molecular Formula |
C44H84N4O11S |
|---|---|
Molecular Weight |
877.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexadecanamide |
InChI |
InChI=1S/C44H84N4O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-41(49)45-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-46-42(50)19-16-15-17-40-43-39(38-60-40)47-44(51)48-43/h39-40,43H,2-38H2,1H3,(H,45,49)(H,46,50)(H2,47,48,51)/t39-,40-,43-/m0/s1 |
InChI Key |
BEJDSEBBPJSKJE-RNMNAOLMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Molecular Design and Synthesis of Palmitic Amide Peg8 Biotin
Structural Components and Their Functional Roles in Research Applications
The utility of Palmitic-amide-PEG8-Biotin stems from the unique properties of its three core components. The synergistic action of the hydrophobic lipid anchor, the hydrophilic spacer, and the high-affinity tag allows for precise control over the localization and accessibility of the biotin (B1667282) moiety in aqueous and lipid environments.
Palmitic Acid Moiety: Contribution to Hydrophobic Anchoring and Membrane Integration
Palmitic acid, a 16-carbon saturated fatty acid, serves as the hydrophobic anchor for the entire molecule. This long hydrocarbon chain is responsible for the molecule's affinity for nonpolar environments, most notably the lipid bilayers of cell membranes and artificial liposomes. When introduced into an aqueous system containing lipid vesicles, the palmitoyl (B13399708) chain spontaneously inserts itself into the hydrophobic core of the bilayer, effectively anchoring the entire conjugate to the membrane surface. This process is driven by the hydrophobic effect, where the nonpolar fatty acid tail minimizes its contact with water by associating with the lipidic interior of the membrane. This stable integration is crucial for applications requiring the presentation of biotin on a membrane surface for studying receptor-ligand interactions, cell adhesion, or for the targeted delivery of biotinylated cargo to cells.
Biotin Tag: Principles of High-Affinity Ligand-Receptor Interaction with Avidin (B1170675)/Streptavidin
Biotin (Vitamin B7) functions as a highly specific and high-affinity tag. Its interaction with the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (10-15 M). This near-irreversible binding is characterized by a rapid on-rate and an extremely slow off-rate. The high affinity is a result of a combination of hydrogen bonds, van der Waals forces, and the burial of the biotin molecule in a deep binding pocket within the tetrameric avidin or streptavidin protein. This robust and specific interaction forms the basis of numerous detection and purification systems in molecular biology. Once this compound is anchored to a membrane, the exposed biotin tag can be used to immobilize streptavidin-conjugated enzymes, fluorophores, or nanoparticles onto the membrane surface for various analytical and functional assays.
Table 1: Functional Roles of Structural Components
| Structural Component | Primary Function | Key Properties in Research Applications |
|---|
| Palmitic Acid Moiety | Hydrophobic Anchor | - Spontaneously inserts into lipid bilayers
Retrosynthetic Analysis and Strategic Considerations for this compound Synthesis
A retrosynthetic analysis of this compound reveals two key amide bond disconnections. The structure can be conceptually disassembled into three primary building blocks: palmitic acid, a heterobifunctional PEG8 linker, and biotin.
The final amide bond to be formed in a forward synthesis would likely be between the palmitoyl group and the PEG8-biotin fragment. This suggests a disconnection at the amide linkage between the palmitic acid carbonyl carbon and the nitrogen of the PEG8 spacer. This leads to palmitic acid (or an activated derivative) and an amine-terminated PEG8-biotin molecule.
A second disconnection can be made at the amide bond linking the PEG8 spacer to the biotin molecule. This breaks down the amine-terminated PEG8-biotin into a heterobifunctional PEG8 linker, possessing an amine at one terminus and a carboxylic acid at the other, and biotin with a reactive amine group. However, a more common and strategically sound approach involves starting with a pre-functionalized Biotin-PEG8-amine.
Therefore, a practical retrosynthetic strategy would be:
Target Molecule: this compound
Disconnection 1 (Amide): Palmitic acid + Amine-PEG8-Biotin
Disconnection 2 (Amide, within the precursor): The Amine-PEG8-Biotin precursor itself can be seen as arising from Biotin-acid (or an activated derivative) and a diamino-PEG8 linker. However, for synthetic efficiency, commercially available or pre-synthesized Biotin-PEG8-amine is a more logical starting material.
This retrosynthetic approach simplifies the synthesis to a single, final amide coupling step between a readily available fatty acid and a specialized, but accessible, PEGylated biotin derivative. The key strategic consideration is the use of a heterobifunctional PEG linker that allows for the sequential and controlled conjugation of the biotin and palmitic acid moieties.
Synthetic Methodologies for this compound and Related Analogs
The synthesis of this compound is typically achieved through a convergent approach, where the three components are coupled sequentially. The final and most crucial step is the formation of the amide bond between the palmitic acid and the amino-PEG8-biotin intermediate.
Amide Bond Formation Strategies in this compound Conjugation
The formation of the amide linkage between the carboxylic acid of palmitic acid and the terminal amine of a Biotin-PEG8-amine precursor is the central reaction in the synthesis of the target molecule. Several well-established methods for amide bond formation are applicable, with carbodiimide-mediated coupling being one of the most common and efficient strategies in bioconjugation chemistry.
A widely used protocol involves the activation of the carboxylic acid group of palmitic acid using a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The mechanism proceeds as follows:
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of palmitic acid to form a highly reactive O-acylisourea intermediate.
Formation of a More Stable Intermediate (Optional but Recommended): This O-acylisourea intermediate can be unstable in aqueous solutions and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct. To improve the efficiency and control of the reaction, NHS is added. The O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester of palmitic acid. This NHS ester is less susceptible to hydrolysis than the O-acylisourea and reacts efficiently with primary amines.
Nucleophilic Attack by the Amine: The terminal primary amine of the Biotin-PEG8-amine molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS-activated palmitic acid. This results in the formation of a stable amide bond and the release of NHS.
This reaction is typically carried out in an appropriate organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Following the reaction, the final product, this compound, must be purified from excess reagents, byproducts (such as the EDC-urea byproduct), and any unreacted starting materials. Purification of such an amphiphilic molecule can be challenging. Chromatographic techniques, such as silica (B1680970) gel column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC), are commonly employed to obtain the pure product.
Table 2: Common Reagents in Amide Bond Formation for this compound Synthesis
| Reagent | Abbreviation | Role in Synthesis |
|---|---|---|
| Palmitic acid | - | Carboxylic acid source (hydrophobic tail) |
| Amine-PEG8-Biotin | - | Amine source (hydrophilic spacer and affinity tag) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide coupling agent; activates carboxylic acid |
| N-Hydroxysuccinimide | NHS | Stabilizes the activated carboxylic acid as an NHS ester |
| Diisopropylethylamine | DIPEA | Non-nucleophilic base to scavenge protons |
| Dimethylformamide | DMF | Aprotic polar solvent for the reaction |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Palmitic acid |
| Polyethylene (B3416737) glycol (PEG) |
| Biotin |
| Avidin |
| Streptavidin |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| N-Hydroxysuccinimide (NHS) |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) |
| Sulfo-N-hydroxysuccinimide (Sulfo-NHS) |
| Diisopropylethylamine (DIPEA) |
| Dimethylformamide (DMF) |
| Dichloromethane (DCM) |
| Trifluoroacetic acid (TFA) |
| Acetonitrile (B52724) |
| Methanol |
| Chloroform |
| Water |
| Sodium hydroxide |
| Hydrochloric acid |
| Sodium chloride |
| Phosphate-buffered saline (PBS) |
| N-acylurea |
Biotinylation Chemistry for PEGylated Intermediates
The final step in the synthesis of this compound is the covalent attachment of a biotin molecule to the PEGylated intermediate, specifically to the terminal primary amine of a Palmitic-amide-PEG8-Amine. This process, known as biotinylation, commonly utilizes amine-reactive chemistry.
One of the most prevalent methods involves the use of an N-hydroxysuccinimide (NHS) ester of biotin. windows.net NHS esters are highly reactive towards primary amino groups (-NH2) under mild conditions, typically at a pH range of 7 to 9, forming a stable and irreversible amide bond. windows.net The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the displacement of the NHS group and the formation of the desired biotin conjugate.
The general reaction can be summarized as: Palmitic-amide-PEG8-NH₂ + Biotin-NHS → Palmitic-amide-PEG8-NH-CO-Biotin + NHS
To facilitate this reaction, the PEGylated intermediate is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2. windows.net The Biotin-NHS reagent is typically dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. windows.net Controlling the stoichiometry of the reactants is crucial to ensure high yields of the desired product and to minimize side reactions or the presence of unreacted starting materials.
Other chemical strategies for biotinylation exist, targeting different functional groups. For instance, maleimide-activated biotin can react with sulfhydryl groups, and hydrazide-activated biotin can react with aldehydes or ketones. However, for an amine-terminated intermediate like Palmitic-amide-PEG8-Amine, NHS-ester chemistry is the most direct and widely employed method. windows.net
| Reagent | Reactive Group | Target Functional Group | Resulting Bond |
|---|---|---|---|
| NHS-Biotin | N-Hydroxysuccinimide Ester | Primary Amine (-NH₂) | Amide |
| Sulfo-NHS-Biotin | Sulfated N-Hydroxysuccinimide Ester | Primary Amine (-NH₂) | Amide |
| TFP-Biotin | 2,3,5,6-Tetrafluorophenyl Ester | Primary Amine (-NH₂) | Amide |
Purification and Isolation Techniques for Research-Grade this compound Conjugates
Following the synthesis reaction, the resulting mixture contains the desired this compound conjugate, as well as unreacted starting materials (Palmitic-amide-PEG8-Amine and Biotin-NHS), byproducts (hydrolyzed NHS-ester), and solvents. Achieving a research-grade product necessitates rigorous purification to isolate the target compound with high purity. Given the amphiphilic nature of the conjugate, chromatographic techniques are the methods of choice. cordenpharma.combiotage.com
High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is a powerful and widely used technique for this purpose. cellmosaic.compepdd.comnih.gov RP-HPLC separates molecules based on their hydrophobicity. ualberta.ca The stationary phase is non-polar (e.g., C8 or C18 alkyl chains), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.
In the purification of this compound:
The reaction mixture is injected into the HPLC system.
The highly hydrophobic palmitic acid tail of the conjugate interacts strongly with the non-polar stationary phase. pepdd.com
A gradient elution is employed, where the concentration of the organic solvent in the mobile phase is gradually increased.
Less hydrophobic components, such as unreacted biotin reagents and hydrolysis byproducts, elute from the column first.
As the mobile phase becomes more non-polar, it competes more effectively for binding to the stationary phase, eventually eluting the desired amphiphilic product. The unreacted Palmitic-amide-PEG8-Amine would elute slightly earlier than the final biotinylated product due to the increased hydrophobicity imparted by the biotin moiety.
Other chromatographic methods can also be employed, sometimes in conjunction with RP-HPLC.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This can be effective for removing small molecule impurities like unreacted biotin or NHS from the larger conjugate.
Hydrophobic Interaction Chromatography (HIC) is another option that separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which can be advantageous for more sensitive molecules. cellmosaic.com
The purity of the final isolated fractions is typically assessed using analytical HPLC and confirmed by mass spectrometry to verify the correct molecular weight of the this compound conjugate.
| Technique | Principle of Separation | Suitability for this compound |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, ideal for separating the amphiphilic product from less hydrophobic precursors and byproducts. cellmosaic.compepdd.com |
| Size-Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Radius | Good for removing small molecule impurities (e.g., NHS, unreacted biotin). |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | A milder alternative to RP-HPLC, useful if the conjugate were sensitive to organic solvents. cellmosaic.com |
Biochemical Interactions and Mechanisms of Action in Controlled Research Systems
High-Affinity Biotin-Avidin/Streptavidin Interactions: Fundamental Principles and Quantitative Analysis in Palmitic-amide-PEG8-Biotin Systems
The interaction between biotin (B1667282) (Vitamin H) and the proteins avidin (B1170675) or streptavidin is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd). aatbio.comthermofisher.com This high-affinity binding is rapid and highly specific, forming a stable complex that is resistant to changes in pH, temperature, and organic solvents. thermofisher.com Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, is often preferred over avidin due to its lower non-specific binding, attributed to its lack of glycosylation and a near-neutral isoelectric point. biomat.it
Each streptavidin tetramer possesses four biotin-binding sites. thermofisher.com In the context of this compound integrated into a lipid bilayer, this multivalent binding capacity is crucial. Studies on similar biotinylated lipid systems have shown that stable immobilization of streptavidin on the membrane surface requires at least a divalent interaction, meaning one streptavidin molecule binds to two separate biotinylated lipids. core.ac.ukacs.org Monovalent attachment has been found to be reversible. core.ac.ukacs.org The spatial arrangement of the occupied binding pockets on the streptavidin molecule can also influence binding strength, with some studies indicating negative cooperativity for certain divalent attachments. acs.org
The quantitative aspects of this interaction are critical for designing experiments. The dissociation constant (Kd) for the biotin-streptavidin interaction is remarkably low, typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.combiomat.it This translates to an extremely slow off-rate, rendering the bond practically irreversible under most experimental conditions.
Table 1: Comparative Binding Affinities of Biotin and its Derivatives
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Biotin | Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | thermofisher.combiomat.it |
| Biotin | Avidin | ~10⁻¹⁵ M | aatbio.comthermofisher.com |
| Biotinylated Lipid | Streptavidin | Divalent binding required for stable interaction | core.ac.ukacs.org |
This table presents the exceptionally strong binding affinity between biotin and its primary protein receptors, streptavidin and avidin. The data highlights the stability of the complex, a cornerstone of its utility in biochemical assays.
Membrane Integration and Lateral Diffusion Dynamics of this compound
Interactions with Phospholipid Bilayers and Artificial Membrane Systems
The palmitic acid component of this compound serves as a hydrophobic anchor, enabling its spontaneous insertion and stable integration into the lipid bilayer of artificial membranes, such as liposomes and supported lipid bilayers (SLBs). mdpi.comresearchgate.net The 16-carbon chain of palmitic acid is sufficiently long to ensure stable anchoring within the hydrophobic core of the membrane, preventing rapid dissociation. mdpi.comresearchgate.netnih.gov This is a critical feature, as studies have shown that PEGylated lipids with shorter acyl chains (e.g., 14 carbons) can desorb from the membrane, particularly in the presence of serum components. mdpi.comresearchgate.netnih.gov
Once integrated, the this compound conjugate becomes a component of the lipid bilayer, capable of lateral diffusion. This mobility is fundamental to many of its applications, allowing for the dynamic reorganization of biotin presentation on the membrane surface. The diffusion of these lipid conjugates can be tracked using advanced microscopy techniques like single-particle tracking (SPT). biorxiv.orgplos.org Studies using similar biotinylated lipids have shown that their movement generally follows Brownian motion, although it can be influenced by factors such as membrane compartmentalization and interactions with other membrane components. biorxiv.orgmdpi.com
Role of PEG8 Spacer in Modulating Biomolecular Interactions and Surface Presentation
Attenuation of Non-Specific Protein Adsorption and Fouling
The polyethylene (B3416737) glycol (PEG) component of the conjugate plays a crucial role in preventing the non-specific adsorption of proteins onto the membrane surface, a phenomenon known as bio-fouling. nih.govbiorxiv.orgresearchgate.net The hydrophilic and flexible nature of the PEG chains creates a hydrated layer at the membrane interface that sterically hinders the approach and binding of unwanted proteins. biorxiv.orgrsc.org This "anti-fouling" property is essential for maintaining the specificity of biotin-streptavidin interactions in complex biological fluids, where numerous other proteins are present. nih.govmdpi.com
The effectiveness of this protein repulsion is dependent on the length and grafting density of the PEG chains. nih.govmdpi.com Longer PEG chains are generally more effective at preventing protein adsorption. nih.govrsc.org The eight ethylene (B1197577) glycol units in the PEG8 spacer provide a significant barrier to non-specific binding, ensuring that the biotin moiety is primarily accessible to its specific binding partner, streptavidin. nih.govbiorxiv.org
Optimization of Spatial Orientation for Ligand-Receptor Binding in Assays
The PEG8 spacer arm serves to physically separate the biotin molecule from the lipid bilayer surface. This extension is critical for optimizing the accessibility of the biotin for binding to the deep-set binding pocket of streptavidin, which is located approximately 9 Å below the protein's surface. aatbio.com By projecting the biotin away from the membrane, the flexible PEG8 spacer minimizes steric hindrance that would otherwise occur if the biotin were attached directly to the lipid headgroup. nih.govsigmaaldrich.com
This improved spatial presentation leads to more efficient and reliable binding in various assay formats. Studies comparing biotinylated molecules with different spacer arm lengths have consistently shown that longer, flexible spacers enhance binding efficiency. researchgate.net The PEG8 spacer, with an estimated length that can extend several nanometers, effectively positions the biotin for optimal interaction with streptavidin, ensuring high sensitivity and accuracy in applications such as biosensors and targeted cell studies. nih.gov
Theoretical Models of Lipid-Anchored Biotin Dynamics in Biomimetic Environments
Theoretical and computational models, particularly molecular dynamics (MD) simulations, provide indispensable insights into the behavior of lipid-anchored molecules like this compound within biomimetic membrane environments. mdpi.com These models allow for the examination of molecular motion and intermolecular interactions at resolutions that are often inaccessible to direct experimental measurement. mdpi.comnih.gov By simulating the constituent atoms and molecules of the system, researchers can predict the dynamic conformation, orientation, and accessibility of the lipid anchor, the polyethylene glycol (PEG) linker, and the terminal biotin group. nih.govbiorxiv.org
Computational studies of such systems typically employ two primary methodologies: all-atom (AA) and coarse-grained (CG) simulations. nih.gov All-atom simulations represent every atom in the system, offering high-fidelity data on specific interactions and fast local dynamics. biorxiv.orgarxiv.org Coarse-grained models, in contrast, group multiple atoms into single interaction sites, which significantly reduces computational cost and allows for the simulation of larger membrane patches over longer timescales to observe phenomena like lipid diffusion, domain formation, and the collective behavior of many anchored molecules. nih.govacs.orgnih.gov
The dynamics of this compound are governed by the interplay of its three distinct components within the lipid bilayer environment.
Palmitic Amide Anchor Dynamics: The 16-carbon palmitic acyl chain serves as the hydrophobic anchor, inserting into the core of the lipid bilayer. MD simulations model its behavior as being analogous to the acyl chains of the surrounding phospholipid molecules. The stability of this anchor is critical for the retention of the entire construct within the membrane. Simulations can quantify the anchor's orientation, order parameters along the chain, and its influence on the local lipid packing.
PEG8 Linker Conformational Dynamics: The eight-unit PEG linker is a crucial element that dictates the presentation of the biotin moiety at the membrane surface. Its flexibility and conformation are key subjects of theoretical modeling. Depending on the surface concentration of the lipid-anchored molecules, the PEG linker can adopt different conformational states, as predicted by polymer theory and observed in CG simulations. acs.org
"Mushroom" Regime: At low surface densities, where the distance between anchoring points is greater than the Flory radius of the PEG chain, the linker is predicted to adopt a coiled, hemispherical conformation. acs.org
"Brush" Regime: At high surface densities, steric repulsion forces the PEG chains to extend away from the membrane surface, forming a more ordered "brush" layer. acs.org
The relatively short PEG8 linker is highly flexible, and its dynamic motions create a spatial distribution for the biotin group, influencing its accessibility to binding partners in the aqueous phase. rsc.orgbiorxiv.org
Biotin Moiety Accessibility and Orientation: The terminal biotin group is the functional head of the molecule, intended for specific binding interactions. Molecular dynamics simulations of biotin in aqueous solution have shown that the molecule itself is highly flexible, capable of transitioning between extended and folded conformations. nih.gov When tethered to a lipid membrane, the PEG linker allows the biotin to sample a range of positions and orientations relative to the bilayer surface. The accessibility of the biotin is a direct consequence of the PEG linker's length and conformational state. rsc.org Theoretical models suggest that even with a flexible linker, the biotin's availability for binding can be hindered if it is positioned too close to the membrane surface or within a dense PEG brush. rsc.orgbiorxiv.org
Simulations combining biotinylated lipids with binding proteins like streptavidin are used to model the entire recognition process. These models can reveal how the lipid anchor's preference for certain lipid phases (e.g., liquid-ordered vs. liquid-disordered) can lead to the organization of binding sites into specific domains on the membrane surface. elifesciences.orgresearchgate.net
The following tables summarize key parameters and findings from theoretical and computational studies of similar lipid-anchored systems, which provide a framework for understanding the dynamics of this compound.
Table 1: Theoretical PEG Linker Conformations in Biomimetic Membranes This table describes the theoretical conformational regimes of PEG linkers anchored to a lipid bilayer as a function of their surface density, based on coarse-grained molecular dynamics simulations.
| Surface Density | Regime | Linker Conformation | Biotin Accessibility |
| Low | Mushroom | Coiled, hemispherical structure with significant lateral movement. | High, subject to linker flexibility and length. |
| High | Brush | Extended, oriented perpendicular to the membrane surface. | Potentially hindered by crowding from neighboring linkers. |
Table 2: Representative Research Findings from Computational Models This table outlines findings from various computational and theoretical studies on systems containing lipid-anchored biotin or PEGylated lipids.
| Finding | Modeled System | Significance for this compound | Reference(s) |
| Linker Length and Binding | Maleimide-PEG-biotin on PDP-PE lipids | The length of the PEG linker (e.g., PEG2 vs. PEG11) affects the kinetics and capacity of avidin binding, with longer linkers showing increased availability at higher surface concentrations. | rsc.org |
| Domain Pinning | DSPE-PEG-biotin in phase-separated membranes | The partitioning of the lipid anchor into specific lipid phases (liquid-ordered or -disordered) can be used to organize binding sites and influence membrane domain structure. | elifesciences.orgresearchgate.net |
| PEG Grafting Density | PEG-lipids (Mw = 750, 2000, 5000 Da) in DPPC bilayer | The transition from "mushroom" to "brush" conformation is dependent on both PEG size and molar concentration, which dictates the thickness and density of the polymer layer. | acs.org |
| Biotin Flexibility | Biotin in aqueous solution | The biotin headgroup is intrinsically flexible, adopting extended, semi-folded, and folded states, which impacts its presentation for binding. | nih.gov |
| Lipid Diffusion in Tethered Systems | Biotin-PEG-DSPE in POPC bilayer | The lateral diffusion coefficient of lipids in bilayers containing tethered molecules remains high (approx. 1 µm²/s), indicating the membrane remains fluid. | nih.gov |
Applications of Palmitic Amide Peg8 Biotin in Academic Research Methodologies
Surface Functionalization and Biointerface Engineering for Research Platforms
The ability to create well-defined and functional surfaces is paramount for a wide array of modern research platforms. Palmitic-amide-PEG8-Biotin, with its distinct chemical moieties, offers a robust solution for engineering biointerfaces with tailored properties.
Development of Biotin-Coated Surfaces for Biomolecule Immobilization in Biosensors and Microarrays
The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin is a cornerstone of many biotechnological applications. d-nb.info this compound facilitates the creation of biotinylated surfaces on various substrates, which can then be used to immobilize streptavidin or avidin (B1170675). scirp.orgacs.org This streptavidin-coated surface acts as a versatile platform for capturing any biotinylated biomolecule, including proteins, nucleic acids, and even entire cells. nih.govsartorius.com
The palmitic acid portion of the molecule allows for its incorporation into lipid-based surface coatings or self-assembled monolayers, while the PEG linker provides a flexible spacer, minimizing steric hindrance and ensuring the biotin group is accessible for binding. researchgate.netnih.gov This strategy is widely employed in the development of biosensors, such as those based on surface plasmon resonance (SPR) and quartz crystal microbalance with dissipation monitoring (QCM-D), where the precise immobilization of a bioreceptor is critical for detecting its binding partner. nih.govnih.gov Similarly, in microarrays, this approach enables the high-density and ordered arrangement of probes for multiplexed analysis. nih.gov
Table 1: Research Findings on Biotin-Coated Surfaces for Biomolecule Immobilization
| Research Area | Key Finding | Citation |
|---|---|---|
| Biosensor Development | Biotinylated surfaces on silicon crystals, passivated with PEG, allow for the specific immobilization of streptavidin, creating a stable platform for studying biochemical processes via ATR-FTIR spectroscopy. d-nb.info | d-nb.info |
| Microarray Technology | Photoactivatable biotin can be used to create patterned surfaces for the discrete immobilization of streptavidin, which in turn can bind biotinylated oligonucleotides in microwells for high-throughput analysis. nih.gov | nih.gov |
| Surface Chemistry | Self-assembled monolayers of aminosilanes on glass can be functionalized with NHS-activated biotinylated PEG to create surfaces for recognizing and immobilizing streptavidin. redalyc.org | redalyc.org |
| Biocompatible Coatings | Surfaces coated with biotin-derivatized poly(l-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) provide a platform for the specific binding of avidin and subsequent immobilization of biotinylated biomolecules. acs.org | acs.org |
Integration into Microfluidic Devices for High-Throughput Biochemical Analysis
Microfluidic devices, often called "lab-on-a-chip" systems, have revolutionized biochemical analysis by enabling the manipulation of minute fluid volumes, leading to high-throughput screening and reduced reagent consumption. mdpi.comrsc.org The functionalization of microchannel surfaces is crucial for many applications, and this compound provides an effective means to achieve this.
By incorporating this molecule into the surface coating of microfluidic channels, researchers can create biotin-rich surfaces. These surfaces can then be used to immobilize enzymes, antibodies, or other capture molecules via the biotin-streptavidin linkage. scirp.orgresearchgate.net This allows for the development of microfluidic assays for a wide range of applications, including enzyme kinetics, immunoassays, and DNA hybridization analysis. nih.govmdpi.com The PEG linker in this compound is particularly advantageous in microfluidic systems as it helps to prevent the non-specific adsorption of proteins and other biomolecules to the channel walls, a common problem that can lead to inaccurate results. d-nb.inforedalyc.org
Membrane Protein Studies and Reconstitution in Model Systems
Membrane proteins play critical roles in cellular function, but their study is often hampered by their hydrophobic nature and the need for a lipid environment. This compound offers valuable tools for the labeling, purification, and functional analysis of these challenging proteins.
Labeling and Purification of Reconstituted Membrane Proteins for Structural and Functional Analysis
The reconstitution of purified membrane proteins into artificial lipid bilayers, such as liposomes or nanodiscs, is a common strategy for studying their structure and function in a controlled environment. researchgate.net this compound can be incorporated directly into these model membranes during their formation. researchgate.net The palmitic acid tail integrates into the lipid bilayer, leaving the biotin headgroup exposed on the surface of the liposome (B1194612) or nanodisc.
This "biotinylation" of the model membrane allows for the efficient purification of the reconstituted protein-lipid complexes using streptavidin-coated beads or columns. jove.com Furthermore, the immobilized complexes can be used in various downstream applications, such as structural studies by cryo-electron microscopy or functional assays. A method known as PeptiQuick combines membrane protein purification and reconstitution into biotinylated peptidiscs in a single step, streamlining the process for protein-ligand interaction studies. jove.com
Investigation of Protein-Lipid Interactions Utilizing this compound Probes
Understanding the interactions between proteins and specific lipids is crucial for elucidating many cellular processes. asbmb.orgcaymanchem.com this compound can be used to create probes to study these interactions. By incorporating the molecule into a lipid bilayer containing a protein of interest, the biotin tag can be used to isolate the protein along with its interacting lipids. Subsequent analysis of the co-purified lipids can reveal specific binding partners. biorxiv.org
Moreover, techniques like steric trapping can be employed where a doubly biotinylated membrane protein is denatured by the binding of bulky streptavidin molecules, allowing for the study of its denatured state within a lipid bilayer. pnas.org This provides insights into the conformational landscape of membrane proteins in a native-like environment.
Vesicle and Liposome Functionalization for Research Applications
Vesicles and liposomes are widely used in research as models of cellular membranes and as delivery vehicles. The ability to functionalize their surfaces with specific molecules is key to many of their applications.
This method is used to attach a variety of functional moieties to vesicles, including fluorescent dyes for imaging, targeting ligands for specific cell types, or enzymes for localized reactions. biorxiv.orgeuropa.eu The PEG spacer helps to ensure that the attached molecule is displayed away from the vesicle surface, enhancing its accessibility and function. mdpi.com This approach has been instrumental in developing "smart" vesicles for applications in targeted drug delivery and diagnostics. mdpi.com
Table 2: Research Findings on Vesicle and Liposome Functionalization
| Application | Key Finding | Citation |
|---|---|---|
| Immobilization of Vesicles | Biotinylated lipids incorporated into Giant Unilamellar Vesicles (GUVs) allow for their immobilization on streptavidin-coated surfaces for prolonged microscopic observation. biorxiv.org | biorxiv.org |
| Targeted Delivery | Liposomes can be functionalized with targeting molecules via PEG linkers to enhance their accumulation at specific sites. nih.gov | nih.gov |
| Controlled Release | The inclusion of an amide linkage within a PEG-lipid conjugate in liposomes can reduce the leakage of encapsulated contents. mdpi.com | mdpi.com |
| Bio-orthogonal Chemistry | Vesicle surfaces can be chemically modified to introduce reactive groups, such as alkynes, which can then be used for bio-orthogonal "click" reactions to attach other molecules. europa.eu | europa.eu |
Preparation of Biotinylated Liposomes and Extracellular Vesicles as Research Tools
This compound is frequently incorporated into the lipid mixture during the formation of liposomes, typically through methods like thin-film hydration followed by extrusion. This process results in vesicles with biotin moieties studding their exterior. These biotinylated liposomes serve as highly adaptable platforms. By leveraging the high-affinity, non-covalent interaction between biotin and streptavidin, researchers can easily attach a wide array of streptavidin-conjugated molecules—such as antibodies, enzymes, or fluorescent probes—to the liposome surface. nih.govencapsula.com This "plug-and-play" functionality allows for the rapid creation of tailored vesicles for specific experimental needs. encapsula.com
Similarly, this compound can be used in studies involving extracellular vesicles (EVs), which are crucial mediators of intercellular communication. nih.govfrontiersin.org EVs naturally carry proteins, lipids, and nucleic acids between cells, influencing physiological and pathological processes. nih.govfrontiersin.orgnih.gov By introducing this compound into cells, it can be integrated into the membranes of EVs as they are produced. This biotinylation provides a specific tag for the isolation, detection, and functionalization of EVs, enabling detailed studies of their trafficking and uptake mechanisms. For instance, studies have shown that treating hepatocytes with palmitic acid can alter the characteristics and uptake of the EVs they release, highlighting the importance of lipid components in EV biology. mdpi.com
Applications in In Vitro Targeted Delivery and Model Membrane Studies
In the realm of in vitro research, this compound is a key component in developing targeted delivery systems. A prominent strategy is the three-step pre-targeting approach. mdpi.com First, a biotinylated antibody specific to a receptor on a target cell line is introduced. This is followed by the addition of a bridging molecule like avidin or streptavidin, which binds to the antibody's biotin tag. mdpi.com Finally, biotinylated liposomes, prepared with this compound and loaded with a therapeutic or imaging agent, are administered. mdpi.com These liposomes then bind strongly to the avidin on the cell surface, achieving highly specific delivery to the target cells. mdpi.comnih.gov
The compound is also instrumental in the construction of model membranes for biophysical studies. nih.gov Biotinylated lipid bilayer nanodiscs or supported lipid bilayers can be created containing this compound. nih.gov These model membranes can then be stably immobilized on streptavidin-coated surfaces, such as sensor chips used in surface plasmon resonance (SPR). nih.gov This setup provides a well-defined and stable platform to investigate the intricate interactions between membrane proteins and the lipid bilayer or to screen for molecules that bind to membrane components. nih.govresearchgate.net
Single-Molecule and Super-Resolution Microscopy Techniques
The ability to observe individual molecules has revolutionized cell biology. This compound provides an essential tethering mechanism that underpins many of these advanced imaging techniques.
Tethering Strategies for Single-Molecule Observation on Functionalized Surfaces
Single-molecule studies require that the molecule of interest be firmly anchored to a surface, typically a glass slide or a bead, for extended observation. nih.gov The biotin-streptavidin linkage is one of the most reliable and widely used methods for this immobilization due to its high specificity and extraordinary bond strength. nih.govbiorxiv.org A common strategy involves coating a surface with streptavidin. A liposome or membrane fragment containing both the protein of interest and this compound is then introduced. nih.gov The exposed biotin group on the vesicle surface readily binds to the streptavidin, effectively tethering the entire complex for analysis by techniques such as magnetic tweezers or single-molecule fluorescence microscopy. nih.govbiorxiv.org This approach has been successfully used to immobilize ribosomes to visualize protein synthesis in real-time and to tether engineered nanopores to a surface to study their gating mechanisms upon analyte binding. nih.govnih.gov
Role of this compound in Advanced Imaging of Membrane Dynamics
Super-resolution microscopy techniques like STED, STORM, and PALM have broken the diffraction limit of light, allowing visualization of cellular structures at the nanoscale. nih.govfrontiersin.org this compound plays a crucial role as a specific and stable anchoring point for fluorescent probes within the cell membrane. Researchers can attach streptavidin-coated quantum dots or organic dyes to biotinylated lipids embedded in the membrane of a live cell. nih.govbiorxiv.org
This labeling strategy enables high-speed single-particle tracking (SPT), which follows the movement of individual molecules in the membrane over time. biorxiv.org Such studies have provided unprecedented insights into the complex dynamics of the plasma membrane, revealing transient confinement zones and compartmentalized diffusion, which are thought to arise from the membrane's intricate protein and lipid organization. nih.govbiorxiv.org Furthermore, this labeling method can be used in buffering strategies where photobleached probes on the cell surface are replaced by fresh probes from the surrounding medium, allowing for stable, long-term imaging of membrane dynamics. nih.gov
Biosensing and Diagnostics in In Vitro Assay Development
The robustness and high affinity of the biotin-streptavidin interaction are harnessed to design highly sensitive in vitro diagnostic assays.
Development of Affinity-Based Immunoassays and Detection Systems
This compound is integral to the development of sensitive immunoassays and biosensors. In a typical "sandwich" immunoassay format, a capture antibody immobilizes the target analyte, and a second, biotinylated antibody is used for detection. nih.gov Signal amplification is then achieved by adding streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP). nih.gov This enzyme-linked complex binds to the detection antibody's biotin tag and, upon the addition of a substrate, produces a strong, quantifiable signal (e.g., chemiluminescence). nih.gov This biotin-streptavidin amplification system can increase assay sensitivity by an order of magnitude compared to direct enzyme-antibody conjugates. nih.gov
By incorporating this compound into liposomes or supported lipid bilayers on a sensor chip, membrane-based biosensors can be constructed. nih.gov These platforms are particularly useful for detecting analytes that interact with membrane components or for developing diagnostic tests that mimic biological membrane environments.
Research Findings Summary
| Methodology | Application | Key Findings | Citation |
|---|---|---|---|
| Liposome Preparation & In Vitro Targeting | Development of targeted delivery systems for inflamed endothelia. | A three-step pre-targeting system using biotinylated liposomes, avidin, and a biotinylated VCAM-1 binding peptide was successfully demonstrated in vitro. | mdpi.com |
| Model Membrane & Surface Plasmon Resonance (SPR) | Creation of stable model membranes for biosensor analysis. | Biotinylated lipid bilayer disks were successfully immobilized on streptavidin-coated sensor chips to study protein-membrane interactions. | nih.gov |
| Single-Molecule Microscopy | Immobilization of membrane proteins for stable observation. | Traptavidin-biotin binding provides a highly stable tether for observing the structural dynamics of single membrane proteins under force. | nih.gov |
| Super-Resolution Imaging | Long-term, stable imaging of cell membrane dynamics. | A buffering strategy using labeled probes allows for continuous imaging of membrane substructures for up to 60 minutes by replacing photobleached probes. | nih.gov |
| Chemiluminescent Immunoassay | Highly sensitive detection of human thyroid stimulating hormone (TSH). | A biotin-streptavidin amplification system increased the sensitivity of a TSH immunoassay by 10-fold compared to a conventional enzyme-linked assay. | nih.gov |
Compound Names
| Common Name/Abbreviation | Full Chemical Name |
| This compound | N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexadecanamide |
| Biotin | 5-[(3aS,4S,6aR)-2-Oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |
| Palmitic acid | Hexadecanoic acid |
| HRP | Horseradish peroxidase |
| TSH | Thyroid stimulating hormone |
| DSPE-PEG(2000)-biotin | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] |
| Biotin-DPPE | N-((6-(biotinoyl)amino)hexanoyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine |
| VCAM-1 | Vascular Cell Adhesion Molecule-1 |
| Niacinamide | Pyridine-3-carboxamide |
Integration into Lab-on-a-Chip Systems for Analytical Applications
The characteristics of this compound make it a valuable component in the development of lab-on-a-chip (LoC) and microfluidic systems. These miniaturized platforms offer significant advantages for biological analysis, including reduced sample volumes, faster analysis times, and the potential for high-throughput screening. mdpi.com
The integration of this compound into LoC devices primarily revolves around its ability to functionalize surfaces. The palmitic acid moiety, a 16-carbon saturated fatty acid, can spontaneously insert into lipid bilayers or adsorb onto hydrophobic surfaces commonly used in microfluidic devices, such as polydimethylsiloxane (B3030410) (PDMS). mdpi.com This non-covalent interaction provides a stable anchor for the molecule.
The PEG8 spacer arm is crucial for presenting the biotin molecule in a sterically accessible manner, minimizing non-specific binding of other molecules to the surface. science.gov The biotin headgroup then serves as a highly specific capture point for streptavidin or avidin-conjugated molecules. This strong and specific biotin-streptavidin interaction is a cornerstone of many biotechnological applications.
In the context of LoC systems, this functionality can be exploited in several ways:
Analyte Capture and Detection: Microchannels or chambers within a LoC device can be coated with this compound. Subsequently, a solution containing streptavidin-conjugated antibodies or other capture proteins can be introduced, creating a surface capable of specifically binding to a target analyte from a biological sample. This is particularly useful for creating microarrays or biosensors for detecting proteins, nucleic acids, or even whole cells.
Cell Patterning and Adhesion Studies: By patterning the LoC surface with this compound, researchers can create defined areas for cell adhesion. This allows for precise control over cell positioning and enables studies on cell-cell interactions, cell migration, and the effects of microenvironmental cues on cellular behavior.
Creation of Functionalized Vesicles: Microfluidic techniques are increasingly used to generate lipid vesicles (liposomes) with controlled size and composition. rsc.org this compound can be incorporated into the lipid mixture during vesicle formation, resulting in biotinylated vesicles. These can then be used for targeted drug delivery studies or as model systems for membrane biophysics within the LoC platform.
| Application in Lab-on-a-Chip | Role of this compound | Key Benefit |
| Analyte Capture | Surface functionalization for specific binding of streptavidin-conjugated probes. | High specificity and sensitivity in detection. |
| Cell Patterning | Creation of defined regions for cell attachment. | Precise spatial control for cellular studies. |
| Vesicle Functionalization | Incorporation into lipid bilayers to create biotinylated vesicles. | Enables targeted delivery and interaction studies. |
Cell Surface Labeling and Tracking in Ex Vivo and In Vitro Cell Models
The ability to label and track components on the surface of living cells is fundamental to understanding a wide range of biological processes, from signal transduction to immune responses. This compound provides a powerful method for achieving this without the need for genetic modification.
Strategies for Non-Covalent Cell Surface Modification and Functionalization
This compound facilitates the non-covalent modification of cell surfaces through the spontaneous insertion of its palmitic acid tail into the plasma membrane's lipid bilayer. This process is driven by the hydrophobic effect and results in the stable anchoring of the molecule within the outer leaflet of the cell membrane.
The key steps and considerations for this strategy are:
Incubation: Cells are incubated in a solution containing this compound. The concentration and incubation time are optimized to achieve sufficient labeling without causing cytotoxicity.
Insertion: The palmitic acid tail integrates into the cell membrane, leaving the hydrophilic PEG8-Biotin portion exposed to the extracellular environment.
Washing: Excess, unbound compound is removed by washing the cells.
Secondary Labeling: The biotinylated cells can then be labeled with any streptavidin-conjugated molecule, such as fluorescent dyes (for microscopy or flow cytometry), enzymes (for proximity labeling assays), or magnetic beads (for cell separation). mdpi.com
This method offers several advantages over covalent labeling techniques (e.g., using NHS esters to target primary amines on proteins), which can sometimes alter protein function. thermofisher.com By targeting the lipid portion of the membrane, this approach provides a more general and potentially less disruptive means of cell surface functionalization.
Tracking of Membrane Components and Ligand Presentation in Cellular Studies
Once the cell surface is decorated with biotin via this compound, a multitude of cellular studies can be performed.
Tracking Membrane Fluidity and Lipid Raft Dynamics: By labeling the inserted lipid-PEG-biotin with a fluorescently tagged streptavidin, the movement of these molecules within the membrane can be tracked using techniques like Fluorescence Recovery After Photobleaching (FRAP). This provides insights into the fluidity of the plasma membrane and the dynamics of lipid microdomains, often referred to as lipid rafts.
Ligand Presentation and Receptor Activation: Researchers can attach specific ligands to the biotinylated cell surface via a streptavidin bridge. This allows for the controlled presentation of signaling molecules to cell surface receptors, enabling the study of receptor clustering, downstream signaling pathways, and cellular responses in a spatially and temporally controlled manner. For example, a growth factor could be attached to the surface to study its effect on cell proliferation or differentiation.
Proximity Labeling Studies: The biotinylated surface can be used to recruit enzymes like horseradish peroxidase (HRP) or APEX2 via streptavidin. mdpi.com In the presence of a suitable substrate (e.g., biotin-phenol), these enzymes generate reactive radicals that covalently label nearby proteins. mdpi.com Subsequent purification of the biotinylated proteins and analysis by mass spectrometry allows for the identification of proteins in the immediate vicinity of the cell membrane, providing a snapshot of the cell surface proteome. mdpi.comnih.gov
Table of Research Findings Enabled by Lipid-PEG-Biotin Insertion:
| Research Area | Methodology | Information Gained |
| Membrane Dynamics | Fluorescent streptavidin labeling and FRAP | Quantitative data on lipid diffusion and membrane fluidity. |
| Signal Transduction | Streptavidin-mediated attachment of ligands | Understanding of receptor activation and downstream signaling cascades. |
| Cellular Adhesion | Presenting adhesion molecules on the cell surface | Insights into the mechanics and regulation of cell-cell and cell-matrix interactions. |
| Proteomics | Recruitment of proximity labeling enzymes (e.g., HRP) | Identification of cell surface and near-membrane proteins. mdpi.com |
Advanced Characterization and Analytical Methodologies for Palmitic Amide Peg8 Biotin Conjugates
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Palmitic-amide-PEG8-Biotin. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC) NMR experiments are employed to confirm the presence and connectivity of the three main components: the palmitic acid moiety, the polyethylene (B3416737) glycol (PEG) linker, and the biotin (B1667282) headgroup.
In ¹H NMR spectroscopy, characteristic signals are expected for each part of the molecule. The long alkyl chain of the palmitic acid will exhibit a prominent multiplet around 1.25 ppm for the methylene protons (-CH₂-) and a triplet at approximately 0.88 ppm corresponding to the terminal methyl group (-CH₃). The protons of the PEG linker will appear as a complex set of signals in the range of 3.5-3.7 ppm researchgate.net. The biotin moiety will show distinct peaks for its ureido ring protons and the protons in its valeric acid side chain researchgate.net.
¹³C NMR spectroscopy provides complementary information by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide and ester linkages, as well as the ureido carbonyl of biotin, will have characteristic chemical shifts in the downfield region of the spectrum. The numerous repeating ethylene (B1197577) glycol units in the PEG linker will give rise to a strong signal around 70 ppm.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (ppm) |
| Palmitic acid -CH₃ | ~0.88 (t) |
| Palmitic acid -(CH₂)n- | ~1.25 (m) |
| Palmitic acid -CH₂-C=O | ~2.20 (t) |
| PEG -(O-CH₂-CH₂)n- | ~3.64 (s) |
| Biotin ureido N-H | ~6.3-6.5 (br s) |
| Biotin ring protons | ~2.7-4.5 (m) |
Note: This table presents expected chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Identity Verification
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically used.
The expected monoisotopic mass of the conjugate can be precisely calculated, and the high accuracy of modern mass spectrometers allows for the verification of the molecular formula. The mass spectrum will show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). The presence of the PEG8 linker will result in a characteristic isotopic pattern with repeating units of 44 Da (C₂H₄O).
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by inducing fragmentation of the molecular ion. The resulting fragment ions can be analyzed to verify the sequence of the different building blocks (palmitic acid, PEG, and biotin).
Table 2: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₄₂H₇₉N₅O₁₁S |
| Monoisotopic Mass | ~890.55 g/mol |
| Common Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in this compound. The FTIR spectrum provides a molecular fingerprint, confirming the successful conjugation of the different components.
Key vibrational bands are expected for the amide linkage between the palmitic acid and the PEG linker, the ether linkages within the PEG chain, and the functional groups of the biotin molecule. The presence of a strong C=O stretching vibration around 1640-1680 cm⁻¹ is indicative of the amide bond. The characteristic C-O-C stretching of the PEG chain will be observed as a strong, broad band around 1100 cm⁻¹ nih.gov. The N-H stretching of the amide and the ureido group of biotin will appear in the region of 3300-3500 cm⁻¹. The long alkyl chain of the palmitic acid will show strong C-H stretching vibrations around 2850-2960 cm⁻¹ mdpi.com.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | ~3300 |
| Alkyl Chain | C-H Stretch | ~2850-2960 |
| Amide, Ureido | C=O Stretch | ~1640-1710 |
| PEG | C-O-C Stretch | ~1100 |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity and homogeneity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating this compound from starting materials and byproducts, as well as for quantifying its purity. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.
Table 4: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |
Gel Permeation Chromatography (GPC) for Polymer Characterization and Conjugate Integrity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to characterize the molecular weight distribution of the PEG linker and to assess the integrity of the final conjugate. GPC separates molecules based on their hydrodynamic volume in solution.
This technique is particularly useful for confirming that the PEG chain has not undergone significant degradation or aggregation during the synthesis and purification processes. The GPC chromatogram will show a single, symmetrical peak for a monodisperse conjugate, and its elution volume can be correlated to its molecular weight using a calibration curve constructed with polymer standards of known molecular weights. This analysis helps to ensure the batch-to-batch consistency of the this compound product.
Table 5: Typical GPC Parameters for this compound Characterization
| Parameter | Condition |
| Column | Polystyrene-divinylbenzene (PS-DVB) based |
| Mobile Phase | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) Detector |
| Standards | Polystyrene or Polyethylene Glycol standards |
Biophysical Techniques for Membrane Interaction Studies
Understanding how this compound integrates into and interacts with lipid bilayers is fundamental to its application. Biophysical techniques provide quantitative data on binding events, surface phenomena, and localization, offering a detailed picture of the conjugate's behavior in a membrane environment.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics of Conjugates
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. nih.govnih.gov In the context of this compound, SPR is used to quantify the binding kinetics between the biotin headgroup and its specific binding partners, most commonly streptavidin or avidin (B1170675).
The experimental setup involves immobilizing a model lipid bilayer containing a known concentration of this compound onto a gold-coated SPR sensor chip. The palmitic acid tail anchors the conjugate within the lipid membrane, orienting the biotin-PEG8 moiety towards the aqueous phase. A solution containing the analyte (e.g., streptavidin) is then flowed over the sensor surface. The binding of streptavidin to the biotin causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.
By monitoring this shift over time, a sensorgram is generated, from which key kinetic parameters can be derived:
Association Rate Constant (k_a): Describes the rate at which streptavidin binds to the immobilized biotin.
Dissociation Rate Constant (k_d): Describes the rate at which the streptavidin-biotin complex breaks apart.
Equilibrium Dissociation Constant (K_D): Calculated as k_d/k_a, this value represents the affinity of the interaction, with lower K_D values indicating a stronger bond.
The streptavidin-biotin interaction is renowned for its high affinity and slow dissociation rate, making it a model system for such studies. nih.govresearchgate.net SPR provides the sensitivity needed to accurately measure these strong interactions. nih.gov
| Analyte Concentration (nM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (M) |
|---|---|---|---|
| 10 | 1.5 x 10⁶ | 5.0 x 10⁻⁵ | 3.3 x 10⁻¹¹ |
| 25 | 1.6 x 10⁶ | 4.8 x 10⁻⁵ | 3.0 x 10⁻¹¹ |
| 50 | 1.5 x 10⁶ | 5.1 x 10⁻⁵ | 3.4 x 10⁻¹¹ |
| 100 | 1.7 x 10⁶ | 4.9 x 10⁻⁵ | 2.9 x 10⁻¹¹ |
Quartz Crystal Microbalance (QCM) for Surface Adsorption Dynamics and Film Formation
Quartz Crystal Microbalance (QCM), particularly with Dissipation monitoring (QCM-D), is a highly sensitive acoustic sensor technique used to measure mass changes and viscoelastic properties at a surface in real time. nih.govnih.gov It is exceptionally well-suited for studying the formation of lipid bilayers incorporating this compound and the subsequent binding events.
The core of a QCM instrument is a thin quartz crystal that oscillates at a specific resonance frequency when a voltage is applied. nih.gov When molecules adsorb to the crystal's surface, the total oscillating mass increases, leading to a measurable decrease in the resonance frequency (Δf). This change is directly proportional to the adsorbed mass. The dissipation (ΔD) provides information about the energy loss of the oscillation, which reflects the rigidity or softness of the adsorbed layer. A soft, hydrated layer will result in a larger ΔD compared to a rigid, thin film.
A typical experiment involves:
Baseline Establishment: The QCM sensor (often gold-coated) is exposed to a buffer solution to establish a stable baseline frequency and dissipation.
Liposome (B1194612) Fusion: Vesicles or liposomes containing a mixture of lipids and this compound are introduced. These vesicles adsorb, rupture, and fuse to form a continuous supported lipid bilayer (SLB) on the sensor surface. This process is observed as a significant decrease in frequency (mass uptake) and changes in dissipation, indicating the transition from discrete vesicles to a uniform film.
Protein Binding: Once the bilayer is formed and stabilized, a solution of streptavidin is injected. The binding of streptavidin to the biotin moieties causes a further decrease in frequency, quantifying the mass of the bound protein. The accompanying change in dissipation provides insight into the conformational state and hydration of the protein layer.
| Experimental Step | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Interpretation |
|---|---|---|---|
| Liposome Adsorption & Fusion | -25 to -30 | <2 | Formation of a rigid, uniform lipid bilayer. |
| Streptavidin Binding | -10 to -15 | +3 to +5 | Binding of a hydrated protein layer to the bilayer surface. |
Fluorescence Spectroscopy and Microscopy for Membrane Localization and Mobility Studies
Fluorescence-based techniques offer high sensitivity and spatial resolution for studying the behavior of this compound within model membranes. nih.govresearchgate.net These methods typically involve either a fluorescently labeled version of the lipid conjugate or a fluorescently tagged binding partner (e.g., FITC-streptavidin). nih.gov
Confocal Fluorescence Microscopy: This imaging technique allows for the visualization of the conjugate's distribution within a lipid bilayer, for example, on the surface of a Giant Unilamellar Vesicle (GUV). By using a fluorescently labeled streptavidin, one can confirm the presence and accessibility of the biotin groups on the outer leaflet of the vesicle membrane. nih.gov This provides direct visual evidence of successful incorporation and correct orientation.
Förster Resonance Energy Transfer (FRET): FRET is a spectroscopic method that can detect proximity between two fluorophores (a donor and an acceptor) on a nanometer scale (typically 1-10 nm). nih.govacs.orgmdpi.com To study the interaction of this compound, one could incorporate a donor fluorophore into the lipid membrane and use an acceptor-labeled streptavidin. Upon binding, the close proximity of the donor and acceptor allows for energy transfer, resulting in a decrease in donor fluorescence and an increase in acceptor fluorescence. The FRET efficiency can be used to quantify the binding interaction. acs.org
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the lateral mobility of fluorescent molecules within a membrane. nih.govccmb.res.inillinois.edu In a FRAP experiment, a fluorescently-labeled this compound is incorporated into a supported lipid bilayer. A high-intensity laser is used to irreversibly bleach the fluorophores in a small, defined region. The rate at which fluorescence recovers in this region, due to the diffusion of unbleached molecules from the surrounding area, is monitored over time. nih.gov Analysis of the recovery curve provides the diffusion coefficient (D) and the mobile fraction (M_f) of the conjugate, revealing how freely it moves within the plane of the membrane. illinois.edu
| Technique | Primary Information Obtained | Typical Application |
|---|---|---|
| Confocal Microscopy | Spatial distribution and localization | Visualizing conjugate incorporation in GUVs or on cell surfaces. nih.gov |
| FRET | Molecular proximity (1-10 nm) and binding | Quantifying streptavidin-biotin binding at the membrane. nih.gov |
| FRAP | Lateral diffusion coefficient and mobile fraction | Determining the mobility of the conjugate within a lipid bilayer. nih.gov |
Electron Microscopy and Atomic Force Microscopy for Nanoscale Structure Analysis
Visualizing the structural impact of this compound incorporation into membranes and the resulting supramolecular assemblies requires high-resolution imaging techniques capable of resolving nanoscale features.
Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is an invaluable tool for visualizing lipid nanostructures, such as liposomes or nanodiscs, in their near-native, hydrated state. researchgate.netresearchgate.net Samples containing liposomes formulated with this compound are rapidly vitrified (frozen), preserving their structure. researchgate.net Cryo-TEM images can reveal the morphology, size distribution, and lamellarity (number of lipid bilayers) of the vesicles. nih.govresearchgate.net When these liposomes are incubated with streptavidin, Cryo-TEM can potentially visualize the protein bound to the vesicle surface, confirming the surface accessibility of the biotin groups and providing information on how protein binding affects vesicle structure. acs.org
Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides topographical images of surfaces at sub-nanometer resolution. nih.govucl.ac.uk It can be operated in liquid, making it ideal for studying biological membranes under physiological conditions. nih.govub.edu A supported lipid bilayer containing this compound can be imaged to reveal its surface structure. After the addition of streptavidin, new features corresponding to the bound protein appear on the surface, which can be directly visualized. nih.gov AFM can distinguish between lipids in different phase states (e.g., liquid-disordered vs. liquid-ordered), allowing for studies on whether the conjugate preferentially partitions into specific lipid domains. tandfonline.com
Furthermore, AFM can be used in a force spectroscopy mode to probe single-molecule interactions. researchgate.netmdpi.com By functionalizing the AFM tip with streptavidin, it can be used to probe the bilayer surface. When the tip binds to a biotin moiety and is then retracted, the force required to rupture the individual streptavidin-biotin bond can be measured, providing direct mechanical information about the interaction at the single-molecule level. researchgate.netduke.edu
| Technique | Resolution | Sample Environment | Key Information Provided |
|---|---|---|---|
| Cryo-TEM | ~0.2-1 nm | Vitrified/Frozen | Vesicle morphology, lamellarity, size distribution. researchgate.net |
| AFM (Imaging) | Lateral: ~1 nm, Vertical: ~0.1 nm | Aqueous/Physiological | Surface topography, domain structure, visualization of bound proteins. nih.gov |
| AFM (Force Spectroscopy) | Piconewton (pN) Force | Aqueous/Physiological | Single-molecule unbinding forces and interaction mechanics. mdpi.com |
Theoretical and Computational Approaches in Palmitic Amide Peg8 Biotin Research
Molecular Dynamics Simulations of Conjugate Behavior in Lipid Bilayers
While direct MD simulation studies specifically on Palmitic-amide-PEG8-Biotin are not extensively published, data from simulations of similar palmitoylated and PEGylated lipids in bilayers offer a clear picture of the expected behavior. For instance, simulations of dipalmitoylphosphatidylcholine (DPPC) bilayers, which contain two palmitoyl (B13399708) chains, show how these saturated acyl chains arrange within the membrane. unc.edu The palmitic acid anchor of this compound is expected to behave similarly, embedding deep within the hydrophobic core of the lipid bilayer.
Simulations of PEGylated lipids have shown that the PEG chain's size and grafting density significantly influence its conformation and interaction with the lipid headgroups and surrounding water molecules. dntb.gov.uamdpi.com For a relatively short PEG8 spacer, it is anticipated to adopt a flexible, mushroom-like conformation on the membrane surface, allowing the terminal biotin (B1667282) moiety significant freedom of movement. The simulation parameters for a typical all-atom MD simulation of a lipid-PEG conjugate in a hydrated lipid bilayer are detailed in the table below.
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| System Composition | 128-288 lipid molecules (e.g., POPC), 1-5 mol% conjugate, ~10,000 water molecules | Represents a patch of a biological membrane with the conjugate at a relevant concentration. |
| Force Field | CHARMM36, AMBER, GROMOS | A set of parameters to describe the potential energy of the system's particles. |
| Simulation Time | 100-500 nanoseconds | Allows for the observation of membrane equilibration and conjugate dynamics. acs.org |
| Temperature | 310 K (37 °C) | Physiological temperature to mimic biological conditions. |
| Pressure | 1 bar (constant pressure) | Maintains a constant pressure ensemble, relevant for biological systems. |
| Ensemble | NPT (Isothermal-isobaric) | Ensures constant number of particles, pressure, and temperature. |
Computational Modeling of Biotin-Avidin/Streptavidin Interactions with PEG Spacers
The interaction between biotin and avidin (B1170675) or streptavidin is one of the strongest non-covalent interactions known in nature, with an extraordinarily low dissociation constant (Kd). nih.gov Computational models are crucial for understanding how the PEG8 spacer in this compound influences this high-affinity binding. The spacer is designed to extend the biotin moiety away from the membrane surface, overcoming steric hindrance and making it more accessible to the binding pockets of avidin or streptavidin.
Theoretical models have demonstrated that the length and flexibility of the PEG spacer are critical factors. nih.govresearchgate.net A spacer that is too short may not provide sufficient clearance from the membrane, leading to reduced binding efficiency. Conversely, an excessively long spacer might lead to non-specific interactions or unfavorable conformational entropy. The PEG8 spacer is generally considered to provide a good balance, offering sufficient reach and flexibility without being overly long.
Computational studies, including molecular mechanics and steered molecular dynamics, can be used to calculate the binding free energy and to visualize the binding process. These models show that the flexibility of the PEG chain allows the biotin to orient itself optimally within the deep binding pocket of streptavidin. nih.govscienceopen.com The presence of the spacer ensures that the strong biotin-streptavidin interaction is the dominant force, leading to stable and specific binding. nih.gov The efficiency of this binding is also influenced by the density of the conjugate on the membrane surface; at high densities, steric repulsions between neighboring streptavidin molecules can come into play. nih.govresearchgate.net
| Parameter | Effect of PEG8 Spacer | Computational Evidence |
|---|---|---|
| Binding Affinity (Kd) | Maintains the intrinsically low Kd of the biotin-streptavidin interaction. | Models show the spacer allows biotin to reach the binding pocket without significant energy penalty. |
| Steric Hindrance | Significantly reduces steric hindrance from the lipid bilayer. | The spacer extends the biotin moiety ~2.8-3.5 nm from the membrane surface. |
| Conformational Flexibility | Allows the biotin to adopt an optimal orientation for binding. | Molecular theory indicates that the flexible spacer accommodates conformational changes needed for optimal binding. nih.govresearchgate.net |
| Binding Kinetics (on-rate) | May be slightly reduced compared to free biotin due to the diffusional search space. | Kinetic models of tethered ligands show a dependence on spacer length and flexibility. mdpi.com |
In Silico Design Principles for Optimized Lipid-PEG-Biotin Conjugates
The design of molecules like this compound is increasingly guided by in silico methods, which allow for the virtual screening and optimization of various structural components before synthesis. nih.gov The goal is to create a conjugate with optimal properties for its intended application, such as efficient membrane anchoring, high bioavailability of the biotin tag, and minimal perturbation of the cell membrane.
Key design principles for lipid-PEG-biotin conjugates that can be evaluated computationally include:
Lipid Anchor Length and Saturation: The length and saturation of the fatty acid chain determine the stability of the conjugate within the membrane. Palmitic acid (a C16 saturated fatty acid) provides a strong and stable anchor, ensuring prolonged residence time in the bilayer. nih.gov Computational studies can compare the anchoring efficiency of different lipid chains.
PEG Spacer Length: As discussed, the spacer length is critical. In silico modeling can predict the optimal PEG length for a specific application by simulating the reach and flexibility required for the biotin to interact with its target without being hindered by the glycocalyx or other surface molecules. Studies comparing different PEG lengths show that this can be a tunable parameter for optimizing targeting properties. mdpi.com
Linker Chemistry: The chemical bonds connecting the palmitic acid, PEG spacer, and biotin must be stable under physiological conditions. Computational chemistry can be used to assess the stability of different linker chemistries.
By systematically varying these parameters in a computational model, researchers can identify candidate structures with the most promising properties, thereby streamlining the experimental workflow.
Quantitative Analysis of Membrane Anchoring Efficacy and Lateral Diffusion Coefficients
Computational simulations can provide quantitative data on the physical behavior of this compound within a lipid bilayer. Two key parameters are the membrane anchoring efficacy and the lateral diffusion coefficient.
Membrane Anchoring Efficacy refers to the stability of the conjugate within the lipid bilayer and its resistance to extraction. The long, saturated palmitic acid chain is expected to provide robust anchoring. nih.gov This can be quantified in MD simulations by calculating the potential of mean force (PMF) for pulling the conjugate out of the membrane. A higher energy barrier indicates stronger anchoring. Studies on fatty acid-conjugated molecules have demonstrated that this approach enhances retention and surface display. yale.edu
The Lateral Diffusion Coefficient (D) describes the rate at which the conjugate moves laterally within the plane of the membrane. This is a crucial parameter for applications where the conjugate needs to move to a specific location on the cell surface or interact with other membrane components. The diffusion coefficient can be calculated from the mean squared displacement (MSD) of the conjugate over time in an MD simulation. nih.gov The value of D is influenced by the size of the conjugate, the viscosity of the membrane, and interactions with other membrane components. For a lipid-anchored molecule like this compound, its diffusion is expected to be slower than that of a single lipid molecule due to the increased hydrodynamic drag from the PEG-biotin headgroup. nih.gov
| Molecule | Typical Lateral Diffusion Coefficient (D) in a fluid lipid bilayer (μm²/s) | Method |
|---|---|---|
| DOPC (a typical phospholipid) | ~7-9 | MD Simulation / FCS nih.govrsc.org |
| Lipid with a fluorescent probe | ~5-7 | MD Simulation / FCS nih.gov |
| This compound (Estimated) | ~4-6 | Extrapolated from simulations of similar-sized lipid-anchored probes |
| Membrane Protein (for comparison) | ~0.1-1 | Experimental Measurement |
The data in the table, derived from both experimental measurements and computational simulations of various lipid molecules, provides a comparative context for the expected lateral mobility of this compound. nih.govrsc.orgnih.gov The slightly lower estimated diffusion coefficient reflects the additional drag imposed by the PEG8-Biotin moiety.
Future Directions and Emerging Research Avenues for Palmitic Amide Peg8 Biotin
Development of Next-Generation Biotinylated Lipid Probes with Enhanced Specificity
The utility of biotinylated lipids as probes for studying lipid-protein interactions and localizing molecules to membrane surfaces is well-established. avantiresearch.com Future research is moving towards creating next-generation probes with superior specificity and functionality. Palmitic-amide-PEG8-Biotin serves as a foundational structure for these advancements.
Emerging research focuses on modifying the core structure to target specific membrane microdomains, such as lipid rafts, or to improve the capture of transiently interacting proteins. nih.gov By altering the length and saturation of the acyl chain or the length of the PEG spacer, researchers can fine-tune the probe's partitioning behavior within the heterogeneous environment of the cell membrane. For instance, longer, saturated acyl chains may favor localization to ordered lipid domains, while shorter or unsaturated chains might prefer more fluid regions. This allows for the development of a panel of probes to investigate distinct membrane environments.
Furthermore, incorporating photocleavable linkers within the PEG8 chain represents a significant future direction. This would enable the light-induced release of captured binding partners, facilitating their identification and analysis by mass spectrometry under mild conditions, which is a considerable improvement over harsh elution methods that can denature proteins. nih.gov
Table 1: Potential Modifications for Next-Generation Probes
| Structural Component | Modification Strategy | Intended Enhancement | Research Application |
|---|---|---|---|
| Palmitic Acid (Lipid Anchor) | Varying acyl chain length (e.g., C14 to C20) and saturation | Targeting specific lipid microdomains (e.g., lipid rafts) | Studying domain-specific protein interactions |
| PEG8 (Spacer) | Altering PEG chain length (e.g., PEG4, PEG12) | Optimizing distance from membrane surface and reducing steric hindrance | Improving accessibility for protein binding and enzymatic labeling |
| Linker Chemistry | Incorporation of photocleavable or chemically-labile linkers | Controlled release of captured molecules | Proteomics; identification of transient or weak binding partners |
| Biotin (B1667282) (Affinity Tag) | Replacing with alternative high-affinity tags (e.g., HaloTag, SNAP-tag) | Enabling orthogonal labeling strategies | Multiplexed analysis of different molecular events at the membrane |
Integration into Advanced Nanotechnological Platforms for Multifunctional Research Tools
The convergence of lipid chemistry and nanotechnology offers powerful new tools for research and medicine. This compound is an ideal component for functionalizing nanostructures like liposomes, micelles, and other nanoparticles, creating versatile and multifunctional platforms. nih.govgoogleapis.com The palmitic acid moiety serves as a robust anchor, embedding the molecule within the lipid-based shell of a nanocarrier, while the PEG linker extends the biotin tag into the aqueous environment, making it available for binding. nih.gov
Future developments will see these functionalized nanoparticles used as sophisticated research tools. For example, by attaching streptavidin-conjugated quantum dots or magnetic nanoparticles to biotinylated liposomes, researchers can create highly sensitive imaging probes for tracking cellular delivery and trafficking pathways. nih.gov Similarly, attaching targeting ligands (e.g., antibodies or peptides) via the biotin-streptavidin bridge can direct these nanocarriers to specific cell types, a critical step in developing targeted drug delivery systems. rsc.org The ability to easily conjugate various functional modules to a single nanoparticle platform opens the door to creating "theranostic" agents that combine diagnostic imaging and therapeutic action. rsc.org
Novel Applications in Synthetic Biology and Bottom-Up Assembly of Biological Systems
Synthetic biology aims to design and construct new biological parts, devices, and systems. This compound provides a powerful molecular "building block" for the bottom-up assembly of artificial biological systems. A key area of emerging research is the construction of artificial cell membranes that mimic the functions of natural cells. By incorporating this biotinylated lipid into a synthetic lipid vesicle, researchers can precisely control the spatial organization of other components.
For instance, streptavidin-conjugated enzymes could be anchored to the surface of these vesicles to create artificial organelles that perform specific metabolic reactions. By arranging different enzymes in close proximity, it may be possible to construct synthetic multi-enzyme cascades. Another frontier is the assembly of artificial signaling platforms. By anchoring receptor proteins and downstream signaling molecules to a lipid bilayer using a network of biotin-streptavidin links, scientists can build minimal systems to study the fundamental principles of cell signaling. This approach allows for the systematic variation of component density and spacing to understand how these parameters influence signal transduction.
Expansion into High-Throughput Screening Methodologies for Drug Discovery Research
High-throughput screening (HTS) is essential for modern drug discovery, enabling the rapid testing of thousands of compounds. this compound is set to enhance HTS methodologies, particularly for challenging targets like membrane-associated proteins and lipid-modifying enzymes.
A significant future application involves using this compound to immobilize lipid-based targets onto streptavidin-coated microplates. For example, liposomes containing a specific receptor protein could be functionalized with this compound and then captured on the plate surface. This creates a stable, biologically relevant environment for screening large chemical libraries for compounds that bind to or modulate the receptor. This method overcomes the difficulty of purifying and stabilizing membrane proteins outside of their native lipid environment.
This platform can also be adapted for activity-based screening. For instance, a lipid substrate could be incorporated into the biotinylated liposomes, and the activity of a lipid-modifying enzyme could be measured by detecting changes to this substrate. This expands the range of "druggable" targets to include those involved in lipid metabolism and signaling, which are implicated in numerous diseases.
Table 2: Hypothetical HTS Workflow Using this compound
| Step | Action | Purpose |
|---|---|---|
| 1. Preparation | Formulate liposomes containing the target membrane protein and this compound. | Create a biologically relevant and taggable representation of the target. |
| 2. Immobilization | Incubate the biotinylated liposomes in streptavidin-coated microplate wells. | Capture and immobilize the target system for screening. |
| 3. Screening | Add compounds from a chemical library to the wells. | Test for binding or modulation of the target protein. |
| 4. Detection | Use a detection method (e.g., fluorescence polarization, FRET) to measure compound interaction. | Identify "hit" compounds that interact with the target. |
| 5. Validation | Resynthesize and retest hit compounds in secondary assays. | Confirm activity and selectivity of potential drug leads. |
Addressing Challenges in Specificity and Efficiency for Complex Biological Research Systems
Despite its utility, the application of this compound in complex biological systems is not without challenges. Future research must address issues of specificity, efficiency, and potential artifacts to ensure robust and reliable results.
A primary challenge is ensuring that the probe inserts into the intended membrane and does not disrupt endogenous cellular structures or functions. The palmitoyl (B13399708) anchor, while effective, can exhibit non-specific interactions. google.com Moreover, the process of PEGylation, while beneficial for solubility and spacing, can sometimes lead to heterogeneous products or shield the molecule it is attached to, potentially reducing binding affinity or creating steric hindrance that affects the biotin-streptavidin interaction. researchgate.net
Future research will focus on developing rigorous quality control standards for synthesizing and purifying these probes to minimize heterogeneity. Another avenue involves creating "smart" probes that are activated only in specific cellular compartments or in response to a particular enzymatic activity, thereby increasing specificity. Furthermore, systematic studies are needed to understand how different PEG linker lengths and lipid anchors affect membrane integrity and the accessibility of the biotin tag in crowded cellular environments. Addressing these challenges will be crucial for translating the potential of these powerful tools into reliable biological data. google.com
Conclusion
Summary of Key Research Contributions and Methodological Impact of Palmitic-amide-PEG8-Biotin
The primary contribution of molecules like this compound lies in their ability to act as probes for understanding post-translational modifications. thermofisher.com The palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, serves as a membrane anchor. medchemexpress.com This feature allows the compound to mimic lipidated proteins and integrate into the lipid bilayers of cell membranes and organelles. This is crucial for studying proteins that undergo palmitoylation, a reversible modification that affects their localization, trafficking, and function. thermofisher.commedchemexpress.com
The biotin (B1667282) tag is arguably the most functionally significant part of the molecule for experimental detection and purification. Biotin forms a highly specific and strong non-covalent bond with streptavidin and avidin (B1170675). This interaction is widely exploited in various molecular biology techniques. Once this compound is introduced into a biological system and interacts with its target environment, the biotin tag allows for:
Affinity Purification: Interacting proteins or lipid raft components can be pulled down from cell lysates using streptavidin-coated beads.
Visualization: The molecule, and by extension the cellular structures it localizes to, can be visualized using fluorescently labeled streptavidin.
Quantification: Assays like ELISA (Enzyme-Linked Immunosorbent Assay) can be adapted to quantify the binding or localization of the probe.
Methodologically, the use of such probes is an advancement over more traditional techniques for studying protein palmitoylation, such as the acyl-biotin exchange (ABE) assay. medchemexpress.comwikipedia.org While ABE allows for the detection of endogenously palmitoylated proteins, probes like this compound can be used in live cells to study the dynamics of lipidated molecules and their association with specific membrane microdomains, such as lipid rafts.
Outlook on the Enduring Significance of this compound in Advancing Academic Research
The enduring significance of this compound and similar lipidated probes is tied to the growing interest in understanding the complex roles of protein lipidation in health and disease. As research delves deeper into the spatial and temporal regulation of cellular processes, tools that allow for the precise tracking and isolation of lipid-modified proteins and their interactomes become increasingly vital.
The modular nature of this compound—a lipid anchor, a flexible linker, and a versatile tag—represents a powerful design principle in chemical biology. Future research will likely see the development of more sophisticated probes based on this template. For instance, the biotin tag could be replaced with a fluorescent dye for direct imaging, a photo-crosslinker to permanently capture interacting partners, or a click chemistry handle for bio-orthogonal labeling.
Furthermore, the study of fatty acid amides as signaling molecules is an expanding field. nih.gov While this compound is primarily designed as a research tool, its components are relevant to this area. The investigation of how such synthetic lipidated molecules behave in biological systems can provide insights into the metabolism and signaling pathways of endogenous fatty acid amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
